molecular formula C9H10N2S B1352453 n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine CAS No. 868755-42-4

n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine

Cat. No.: B1352453
CAS No.: 868755-42-4
M. Wt: 178.26 g/mol
InChI Key: KHFQWFNNJCRAEH-UHFFFAOYSA-N
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Description

n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine is a heterocyclic compound that belongs to the class of thieno[2,3-b]pyridines. These compounds are known for their significant pharmacological and biological activities, including anticancer, antimalarial, antifungal, anti-inflammatory, and antiviral properties . The structure of this compound features a thieno[2,3-b]pyridine core with a methylamine group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Thieno[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Pyridine Derivatives: Compounds with a pyridine core but different substituents.

Uniqueness: n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thieno[2,3-b]pyridine and pyridine derivatives .

Biological Activity

n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine is a heterocyclic compound belonging to the thieno[2,3-b]pyridine class. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and potential antiviral properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a thieno[2,3-b]pyridine core with a methyl group attached to the nitrogen atom. This unique structure contributes to its biological activity and interaction with biological targets.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound. For instance, research indicates that this compound exhibits significant cytotoxicity against breast cancer cell lines MDA-MB-231 and MCF-7. The compound was shown to induce apoptosis in these cells, leading to a decrease in cancer stem cell populations.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Treatment Duration (h)Mechanism of Action
MDA-MB-2310.0524Induces apoptosis
2.548Increased cytotoxicity
2572Maximal cytotoxicity
MCF-7VariesVariesAlters metabolic pathways

The compound was particularly effective at a concentration of 25 µM over 72 hours, achieving maximal cytotoxicity in MDA-MB-231 cells. Metabolic profiling revealed shifts in glycolysis pathways, indicating that the compound may alter energy metabolism in cancer cells .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Its structural analogs have shown activity against various pathogens, suggesting a broader application in treating infections. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways critical for pathogen survival .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating signaling pathways associated with inflammation. Studies suggest that it may inhibit key enzymes involved in inflammatory processes, thereby reducing inflammation-related symptoms .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Molecular Targets:

  • Kinases : Potential inhibition of kinase activity involved in cell proliferation.
  • Receptors : Interaction with various receptors implicated in cancer and inflammatory responses.
  • Metabolic Enzymes : Modulation of enzymes involved in glycolysis and other metabolic pathways.

Pathways Involved:
The compound influences several signaling pathways that regulate:

  • Cell cycle progression
  • Apoptosis
  • Inflammatory responses

Case Studies

A notable study focused on the effects of this compound on cancer stem cells (CSCs). The treatment led to a significant reduction in CSC populations in breast cancer cell lines, suggesting that this compound could be pivotal in targeting resistant cancer cells .

Another investigation highlighted its potential as an HCV inhibitor when combined with oxadiazole derivatives, demonstrating low nanomolar activity against HCV genotype 1b replicon without significant cytotoxicity .

Properties

IUPAC Name

N-methyl-1-thieno[2,3-b]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-10-6-8-5-7-3-2-4-11-9(7)12-8/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFQWFNNJCRAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(S1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428712
Record name N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-42-4
Record name N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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